Furylfuramide

Catalog No.
S528580
CAS No.
3688-53-7
M.F
C11H8N2O5
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furylfuramide

CAS Number

3688-53-7

Product Name

Furylfuramide

IUPAC Name

2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)

InChI Key

LYAHJFZLDZDIOH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol

Synonyms

Furylfuramide; NSC 44973; NSC 44973; NSC 44973

Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N

Isomeric SMILES

C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N

The exact mass of the compound Furylfuramide is 248.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44973. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Antimutagenic Activity Research

Scientific Field: Pharmacology

Application Summary: Furylfuramide has been studied for its antimutagenic activity. It has been tested against various mutagens and has shown a suppressive effect .

Results: Furylfuramide exhibited antimutagenic activity against furylfuramide, Trp-P-1, and activated Trp-P-1 induced mutagenicity with the ID 50 values of 0.29, 0.29, and 0.41 μmol/mL, respectively. It also showed a suppressive effect on UV irradiation mutagenicity with the ID 50 value of 0.53 μmol/mL .

Furylfuramide, chemically known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic compound recognized for its potential carcinogenic properties. It belongs to the class of nitrofuran derivatives and is primarily studied for its effects on biological systems. The compound has a molecular formula of C11_{11}H8_8N2_2O5_5 and is characterized by the presence of both furan and nitro groups, which contribute to its reactivity and biological activity.

As a food preservative, furylfuramide likely functioned by inhibiting the growth of bacteria and fungi. The nitrofuran structure is known to disrupt bacterial cell wall synthesis and DNA replication []. However, the specific mechanism by which furylfuramide achieved this effect is not well documented in scientific research.

, including isomerization. The isomerization from the cis to trans form can occur in the presence of biological reducing agents, which can significantly affect its biological activity and toxicity. Additionally, furylfuramide can participate in redox reactions due to the presence of its nitro group, which can be reduced under certain conditions, potentially leading to the formation of reactive intermediates that may interact with cellular macromolecules .

Furylfuramide has been extensively studied for its biological effects, particularly its carcinogenicity. Research indicates that administration of furylfuramide to fetal or young mice leads to a low but significant yield of tumors, suggesting its potential as a carcinogen . Furthermore, it has been shown to reduce mixed-function oxidase activity in liver tissues, indicating a toxicological significance that may relate to its metabolic activation . The compound's effects on pregnant mice and fetuses have also been documented, emphasizing its impact on developmental processes .

The synthesis of furylfuramide typically involves the reaction of furan derivatives with nitro compounds under controlled conditions. One common method includes the condensation of 2-furylacrylamide with 5-nitro-2-furylacrylic acid derivatives. This process often requires specific catalysts and temperature control to ensure high yields and purity of the final product.

Furylfuramide has been primarily studied within the context of toxicology and cancer research due to its potential carcinogenic properties. It has been used in laboratory settings to investigate mechanisms of tumorigenesis and the effects of chemical exposure on living organisms. Its unique structure makes it a valuable compound for studying the interactions between environmental chemicals and biological systems.

Interaction studies involving furylfuramide have focused on its metabolic pathways and how it interacts with various enzymes. For instance, studies have demonstrated that furylfuramide can affect hepatic enzyme activities, particularly those involved in drug metabolism . Additionally, it has been shown to induce neoplastic transformation in cell cultures, indicating its potential to alter cellular behavior upon exposure .

Furylfuramide shares structural similarities with several other compounds within the nitrofuran class. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
NitrofurantoinContains a nitrofuran moietyAntibacterial properties
FurazolidoneNitro group attached to furanAntimicrobial and antiprotozoal
NitrofuranGeneral class containing nitro groupVaries widely; some are carcinogenic
FurylacrylamideLacks nitro group; contains furanLess toxic than furylfuramide

Furylfuramide is unique among these compounds due to its specific combination of furan and nitro groups, which contribute to its distinct carcinogenic properties and metabolic behavior. Its ability to induce neoplastic transformations sets it apart from others that may have therapeutic applications rather than toxicological concerns.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Af-2 appears as bright orange crystals. (NTP, 1992)
Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]

Color/Form

Reddish-orange needles

XLogP3

0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

248.04332136 g/mol

Monoisotopic Mass

248.04332136 g/mol

Heavy Atom Count

18

LogP

0.15 (LogP)
Log Kow = 0.15

Appearance

Solid powder

Melting Point

151-152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

054NR2135Y

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

0.00000007 [mmHg]

Other CAS

3688-53-7
18772-03-7

Absorption Distribution and Excretion

Following an oral dose of 1.3 mg/kg bw (14)C-AF-2 to rats, 83% of the radioactivity was excreted in the feces and 21% in the urine within 48 hr ... .

Metabolism Metabolites

AF 2 WAS REDUCED TO THE CORRESPONDING RADICAL ANION BY XANTHINE OXIDASE, LIPOYL DEHYDROGENASE, DT-DIAPHORASE, OR LIVER MICROSOMES IN THE PRESENCE OF AN ELECTRON DONOR.
AFTER ORAL ADMIN OF 3 MG/KG DOSES OF 2-(2-FURYL)-3-(5-NITRO-2-FURYL)ACRYLAMIDE IN RATS IT WAS MAINLY METABOLIZED IN SMALL INTESTINE. PERMEABILITY OF SMALL INTESTINE TO METABOLITES WAS LESS THAN THAT OF PARENT COMPD. XANTHINE OXIDASE WAS INVOLVED IN METAB.
AFTER ORAL ADMIN OF AF-2 TO RABBITS A METABOLITE WAS IDENTIFIED AS 2-(BETA-CARBOXYPROPIONYL)-3-(5-METHYLTHIO-2-FURYL)ACRYLAMIDE BY ITS MASS, IR & NMR SPECTRUM DATA. A SECOND METABOLITE THOUGHT TO BE CIS-TRANS ISOMER OF THE ABOVE WAS IDENTIFIED CONSIDERING ITS UV & MASS SPECTRAL DATA & BEHAVIOR ON TLC.
GENETIC ACTIVITY OF AF-2 IN BACTERIA & YEAST RAPIDLY DISAPPEARED IN PRESENCE OF RAT LIVER MICROSOMAL FRACTION (S9 MIX). INCUBATION WITH S9 MIX EVEN FOR 10 MINUTES AT 37 °C WAS SUFFICIENT FOR COMPLETE INACTIVATION. ACTIVATION IS APPARENTLY NECESSARY FOR GENOTOXIC EFFECT. ACTIVATION STEP MAY INVOLVE REDUCTION OF NITROFURAN TO AN AMINO GROUP. MOST CULTURED CELL SYSTEMS, SUCH AS BACTERIA, YEAST, NEUROSPORA, MAMMALIAN CELLS & HUMAN LYMPHOCYTES, CAN PROBABLY BRING ABOUT THIS REDUCTION. RAPID DISAPPEARANCE OF GENETIC ACTIVITY OF AF-2 IN PRESENCE OF RAT LIVER HOMOGENATE SUGGESTS THAT RAT LIVER MICROSOMES MAY FURTHER METABOLIZE THE REDUCTION PRODUCTS TO INACTIVE FORMS.
For more Metabolism/Metabolites (Complete) data for FURYLFURAMIDE (7 total), please visit the HSDB record page.

Wikipedia

Furylfuramide

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

AF-2 was first synthesized in 1958. It can be made by the reaction of 5-nitrofurfural with the potassium salt of 2-furfuryl acetic acid in acetic anhydride and treatment of the resulting cmpd with sulfur dichloride to form an acid chloride, which is then heated with ammonia ... .
Prepared by the condensation of 5-nitro-2-furancarboxaldehyde with 2-furanacetic acid followed by chlorination and amination.

Analytic Laboratory Methods

Analytical methods for the determination of AF-2 in food preparations are based on colorimetric methods ... The recovery of 10-80 mg/kg in fish sausage was better than 95%.
LSC and measurement of radioactivity by TLC have been used to determine AF-2 in biological fluids ... .

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

INDUCTION OF HISTOPATHOLOGICAL CHANGES IN LIVER DUE TO ADMIN OF 0.06% 4-(DIMETHYLAMINO)AZOBENZENE IN DIET TO 2 MONTHS OLD RATS WAS ALMOST COMPLETELY INHIBITED BY CONCURRENT ADMIN OF 0.2% 2-(2-FURYL)-3-(5-NITRO-2-FURYL)ACRYLAMIDE.
WHEN RHIZOME JUICE OF GINGER, ZINGIBER OFFICINALE, WAS ADDED TO SOLN OF AF2, MUTAGENESIS WAS MARKEDLY INCR. AS RESULT OF COMPONENT FRACTIONATION OF GINGER JUICE, IT WAS FOUND THAT 6-GINGEROL WAS A POTENT MUTAGEN. HOWEVER, GINGER JUICE ALSO CONTAINED ANTI-MUTAGENIC COMPONENT(S) AGAINST 6-GINGEROL. IT IS SUGGESTED THAT 6-GINGEROL COMPONENT MAY BE MUTAGENICALLY ACTIVATED BY PRESENCE OF AF2.
ANTIMUTAGENIC EFFECTS OF CINNAMALDEHYDE ON MUTAGENESIS BY CHEM AGENTS WERE INVESTIGATED IN ESCHERICHIA COLI WP2 UVRA- TRPE-. WHEN ADDED TO AGAR MEDIUM, IT REDUCED NUMBER OF TRP+ REVERTANTS INDUCED BY FURYLFURAMIDE.

Stability Shelf Life

Sensitive to oxidation and moisture

Dates

Last modified: 04-14-2024
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